molecular formula C11H13N5O3S B2702538 2-(1,3,7-Trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide CAS No. 852167-96-5

2-(1,3,7-Trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide

Cat. No. B2702538
CAS RN: 852167-96-5
M. Wt: 295.32
InChI Key: HLBIXGHXKCLTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidine derivatives, which includes “2-(1,3,7-Trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide”, involves two routes from 5-acetyl-4-aminopyrimidines . The first route involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . The second route involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(1,3,7-Trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide:

Anticancer Research

2-(1,3,7-Trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide: has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, potentially inhibiting the proliferation of cancer cells. Studies have indicated that derivatives of pyrimido[4,5-d]pyrimidine exhibit antiproliferative activities, making them promising candidates for developing new cancer therapies .

Antioxidant Properties

This compound has been investigated for its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and cardiovascular diseases. The unique structure of 2-(1,3,7-Trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide allows it to neutralize free radicals effectively .

Anti-inflammatory Applications

Inflammation is a biological response to harmful stimuli, but chronic inflammation can lead to various diseases. 2-(1,3,7-Trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide has been studied for its anti-inflammatory effects. It can potentially inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation and its associated risks .

Hepatoprotective Effects

The liver is vital for detoxification and metabolism. Compounds that protect the liver from damage are of significant interest. Research has shown that 2-(1,3,7-Trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide may have hepatoprotective properties, helping to safeguard liver cells from toxins and other harmful agents .

Diuretic Activity

Diuretics are used to remove excess fluid from the body, which is beneficial in conditions like hypertension and heart failure. This compound has been explored for its diuretic activity, potentially aiding in the development of new diuretic medications .

Antimicrobial Properties

The rise of antibiotic-resistant bacteria has necessitated the search for new antimicrobial agents. 2-(1,3,7-Trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide has been studied for its antimicrobial properties, showing effectiveness against various bacterial strains. This makes it a valuable candidate for developing new antibiotics .

Antihypertensive Applications

Hypertension is a major risk factor for cardiovascular diseases. Research into 2-(1,3,7-Trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide has indicated potential antihypertensive effects, which could lead to new treatments for high blood pressure .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit various enzymes, such as phosphodiesterase and dihydrofolate reductase. Enzyme inhibitors are crucial in treating diseases like cancer and autoimmune disorders. The unique structure of 2-(1,3,7-Trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide allows it to effectively bind to and inhibit these enzymes .

properties

IUPAC Name

2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3S/c1-5-13-8-7(9(14-5)20-4-6(12)17)10(18)16(3)11(19)15(8)2/h4H2,1-3H3,(H2,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBIXGHXKCLTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)SCC(=O)N)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3,7-Trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide

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